molecular formula C19H20N2O3 B2644271 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea CAS No. 1448052-37-6

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

Cat. No. B2644271
CAS RN: 1448052-37-6
M. Wt: 324.38
InChI Key: HJBILUBRTVUDIK-UHFFFAOYSA-N
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Description

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. In

Scientific Research Applications

Acyl Migration in Alkylation Processes

  • The compound is involved in the alkylation of N-acetoxy-N-(benzofuran-2-yl)urea, a process that includes acyl migration and the formation of O-acetylisourea. This reaction is performed in the presence of sodium hydride and the kinetic parameters of O-acetylisourea hydrolysis in basic and acidic media are determined (Onuchina et al., 2007).

Inhibition of 5-Lipoxygenase

  • Benzofuran hydroxyamic acids, as rigid analogs of (benzyloxy)phenyl hydroxamates, were synthesized and evaluated for their in vitro and in vivo 5-lipoxygenase inhibitory activity. It was found that substituents enhancing lipophilicity near the 2-position of the benzofuran nucleus increased inhibitor potency but reduced oral activity. Small polar substituents on the acyl group, like methoxymethylene, hydroxymethylene, and amino (urea), led to more consistent oral activity. The most potent inhibitors showed significant in vitro and in vivo activities, indicating the relevance of these compounds in scientific research pertaining to enzyme inhibition (Ohemeng et al., 1994).

Hindered Ureas as Masked Isocyanates

  • Hindered trisubstituted ureas exhibit significant reactivity under neutral conditions, undergoing substitution reactions with various O, N, and S nucleophiles. This reactivity is attributed to a nucleophile-mediated proton-switch mechanism, which may involve a zwitterionic precursor or the direct formation of an isocyanate. These findings highlight the unique reactivity of hindered trisubstituted ureas and their potential utility in synthetic chemistry, especially in the preparation of amine derivatives and in situ liberation of isocyanates under neutral conditions (Hutchby et al., 2009).

properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-6-2-4-8-15(13)21-19(23)20-11-10-16(22)18-12-14-7-3-5-9-17(14)24-18/h2-9,12,16,22H,10-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBILUBRTVUDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

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